molecular formula C12H9FN4S B1438865 1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-21-7

1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Cat. No. B1438865
M. Wt: 260.29 g/mol
InChI Key: LSQYXXPBTSRYCK-UHFFFAOYSA-N
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Description

“1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol” is a chemical compound with the CAS Number: 1105198-06-8 . It has a molecular weight of 288.35 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H13FN4S/c1-8(2)12-11-7-16-19(13(11)14(20)18-17-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,18,20) .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form . It has a molecular weight of 288.35 .

Scientific Research Applications

Synthesis and Biological Activities

Regioselectivity and Antimicrobial Activity : Research has illustrated the significant role of pyrazolo[3,4-d]pyridazine derivatives in synthetic organic chemistry due to their biological activities. These derivatives have demonstrated good antimicrobial, anti-inflammatory, and analgesic activities. An efficient synthesis protocol for pyrazolo[3,4-d]pyridazines has been developed, showcasing their potential in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).

Antimicrobial Agents Synthesis : A study focused on the synthesis of trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones, demonstrating that derivatives with a 4-fluorophenyl substituent exhibited promising antimicrobial activity. This highlights the relevance of such structural modifications in enhancing the biological efficacy of these compounds (Bonacorso et al., 2006).

Design and Synthesis for Antimicrobial Activity : Another study elaborated on the synthesis of new pyrazolo[3,4-d]pyrimidines, revealing their significant antimicrobial activity. This research underscores the therapeutic potential of pyrazolo[3,4-d]pyrimidines in addressing microbial infections (Abdel-Gawad et al., 2003).

Chemical Properties and Synthesis Routes

Synthesis of Pyrazole Derivatives : Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various derivatives, including pyrazolo[3,4-d]pyridazines. These findings contribute to the understanding of the chemical properties and synthesis routes of such compounds (Şener et al., 2002).

Anti-Lung Cancer Activity : Research into fluoro-substituted benzo[b]pyran derivatives has uncovered their anti-lung cancer activity. This study presents a novel approach to cancer treatment by exploring the potential of pyrazolo[3,4-d]pyridazines and related compounds (Hammam et al., 2005).

properties

IUPAC Name

1-(4-fluorophenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c1-7-10-6-14-17(11(10)12(18)16-15-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQYXXPBTSRYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)C2=C1C=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 2
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 3
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
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1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 5
1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Reactant of Route 6
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1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

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